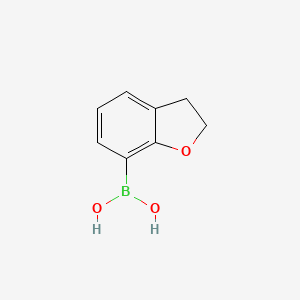

(2,3-Dihydrobenzofuran-7-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOYUFYZFXCQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)CCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586048 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685514-61-8 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1-benzofuran-7-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (2,3-Dihydrobenzofuran-7-yl)boronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry. We will cover its chemical properties, synthesis, and key applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Data

This compound, with the CAS Number 685514-61-8 , is an aromatic boronic acid featuring a dihydrobenzofuran scaffold.[1] This structural motif is of significant interest in drug discovery due to its presence in numerous biologically active compounds. Boronic acids themselves are versatile intermediates, most notably for their utility in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

| Property | Value | Source |

| CAS Number | 685514-61-8 | [2][3][4] |

| Molecular Formula | C₈H₉BO₃ | [3][5] |

| Molecular Weight | 163.97 g/mol | [5] |

| Synonyms | 2,3-dihydro-1-benzofuran-7-ylboronic acid | [3] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through directed ortho-metalation of 2,3-dihydrobenzofuran, followed by quenching with a boron electrophile. This approach is analogous to the synthesis of the corresponding 7-carboxylic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method of directed lithiation of 2,3-dihydrobenzofuran, followed by borylation.

Materials:

-

2,3-Dihydrobenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,3-dihydrobenzofuran (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours to ensure complete lithiation.

-

Cool the mixture back to -78 °C and add trimethyl borate (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding aqueous HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Role in Drug Discovery: Targeting PARP-1

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.

PARP-1 Signaling Pathway in DNA Repair

When a single-strand DNA break occurs, PARP-1 is recruited to the site of damage. Upon binding to the damaged DNA, PARP-1 becomes catalytically active and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation.[2][4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of the break, facilitating its repair.

In the context of cancer therapy, inhibiting PARP-1 can be particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality. When PARP-1 is inhibited, single-strand breaks are not efficiently repaired and can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1 or BRCA2, this pathway is compromised. The accumulation of unrepaired double-strand breaks ultimately leads to cell death.

Small molecule inhibitors containing the 2,3-dihydrobenzofuran scaffold have been developed to target the NAD+ binding site of PARP-1, preventing its catalytic activity.[6] this compound serves as a crucial starting material for the synthesis of these potent and selective PARP-1 inhibitors through Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Workflow for PARP-1 Inhibitor Synthesis

The general workflow for synthesizing a library of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran scaffold is outlined below.

References

- 1. This compound | 685514-61-8 [sigmaaldrich.com]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 6. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Key Building Block in Modern Drug Discovery

Introduction: (2,3-Dihydrobenzofuran-7-yl)boronic acid is a specialized organic compound that serves as a critical building block in medicinal chemistry and organic synthesis. The 2,3-dihydrobenzofuran scaffold is a structural motif present in a wide array of biologically active natural products and synthetic compounds, including approved pharmaceuticals.[1] Boronic acids, characterized by a carbon-boron bond, are prized for their versatility, stability, and low toxicity.[2] They are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the efficient formation of carbon-carbon bonds.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a fused bicyclic system, where a dihydrofuran ring is attached to a benzene ring, with a boronic acid [-B(OH)₂] group substituted at the 7-position.

Caption: 2D molecular structure of this compound.

Table 1: Key Identifiers and Properties This table summarizes the primary molecular identifiers and physical properties of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BO₃ | [4][5][6][7] |

| Molecular Weight | 163.97 g/mol | [5][6][7][8] |

| Monoisotopic Mass | 164.06447 Da | [4] |

| CAS Number | 685514-61-8 | [5][6][7][9] |

| Canonical SMILES | B(C1=C2C(=CC=C1)CCO2)(O)O | [4] |

| InChI | InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | [4] |

| InChIKey | JDOYUFYZFXCQJP-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | |

| Common Synonyms | 2,3-dihydro-1-benzofuran-7-ylboronic acid | [5][10] |

Table 2: Predicted Physicochemical Data The following data, predicted by computational methods, provides insight into the compound's behavior in analytical systems.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference(s) |

| [M+H]⁺ | 165.07175 | 130.1 | [4] |

| [M+Na]⁺ | 187.05369 | 137.7 | [4] |

| [M-H]⁻ | 163.05719 | 132.8 | [4] |

| [M+NH₄]⁺ | 182.09829 | 151.0 | [4] |

| [M]⁺ | 164.06392 | 129.1 | [4] |

| [M]⁻ | 164.06502 | 129.1 | [4] |

| CCS: Collision Cross Section, calculated using CCSbase. |

Experimental Protocols

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a general and representative protocol for the synthesis of aryl boronic acids can be described. This typically involves ortho-lithiation followed by borylation.

Representative Synthesis Protocol: Ortho-metalation and Borylation This protocol is a generalized procedure based on common methods for synthesizing aryl boronic acids.

-

Starting Material Preparation: Dissolve 2,3-dihydrobenzofuran in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the solution. The base selectively deprotonates the aromatic ring at the position ortho to the ether oxygen (C7).

-

Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

-

Borylation: Add a borate ester, such as trimethyl borate or triisopropyl borate, dropwise to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the final this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as an intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the benzofuran scaffold and various aryl or heteroaryl halides, providing a powerful tool for constructing complex molecular architectures found in many drug candidates.[1][11]

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

-

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo. Purify the resulting crude material via column chromatography on silica gel to isolate the desired coupled product.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken during handling.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate laboratory attire. Avoid breathing dust.

-

Storage: The compound should be stored in a freezer under an inert atmosphere at temperatures below -20°C to ensure its stability and prevent degradation.[6]

Conclusion

This compound is a high-value chemical intermediate for the synthesis of complex organic molecules. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, which is a foundational method in the development of novel therapeutics. For researchers in drug discovery, this compound provides a reliable scaffold to build diverse libraries of compounds for biological screening, ultimately accelerating the path toward new and effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - (2,3-dihydro-1-benzofuran-7-yl)boronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]

- 6. 685514-61-8|this compound|BLD Pharm [bldpharm.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. (2,3-Dihydro-1-benzofuran-5-yl)boronic acid | C8H9BO3 | CID 2773380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-DIHYDRO-1-BENZOFURAN-7-BORONIC ACID | 685514-61-8 [chemicalbook.com]

- 10. This compound | 685514-61-8 [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid for Researchers and Drug Development Professionals

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a dihydrobenzofuran core with a reactive boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 685514-61-8 | [1] |

| Molecular Formula | C₈H₉BO₃ | [1] |

| Molecular Weight | 163.97 g/mol | [1] |

| Monoisotopic Mass | 164.06447 Da | [3] |

| Physical Form | Solid | [4] |

| Storage Temperature | -20°C | [2] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from related structures and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the dihydrofuran ring, and the hydroxyl protons of the boronic acid group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene protons (-CH₂-CH₂-O-) will likely appear as triplets in the upfield region. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents. Overcoming the common issue of boronic acid oligomerization, which can lead to complex and uninterpretable spectra, can be achieved by running the NMR in deuterated methanol (CD₃OD) to break up the boroxine trimers.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, while the methylene carbons of the dihydrofuran ring will appear at higher field. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include:

-

A broad O-H stretching band for the boronic acid hydroxyl groups in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the dihydrofuran ring will be observed below 3000 cm⁻¹.

-

A strong B-O stretching vibration is expected around 1350 cm⁻¹.

-

C-O stretching of the ether in the dihydrofuran ring will likely be in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometric analysis of arylboronic acids can be challenging due to their tendency to dehydrate and form cyclic boroxine trimers.[5][6] Electrospray ionization (ESI) is a suitable technique for their analysis.[7] Predicted mass-to-charge ratios for various adducts of this compound are provided in the table below.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.07175 |

| [M+Na]⁺ | 187.05369 |

| [M-H]⁻ | 163.05719 |

The fragmentation of the molecular ion under electron ionization would likely involve losses characteristic of the dihydrobenzofuran ring and the boronic acid moiety.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, general methods for the synthesis of arylboronic acids can be applied. A common route involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a halogenated 2,3-dihydrobenzofuran with a trialkyl borate, followed by acidic workup.

The primary utility of this compound in research and drug development lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound serves as an excellent substrate for coupling with various aryl, heteroaryl, or vinyl halides and triflates. This reaction enables the introduction of the 2,3-dihydrobenzofuran moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of biologically active compounds.[8][9]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by an appropriate method, such as column chromatography.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] The ability to readily introduce this moiety into diverse molecular architectures via this compound makes it a valuable tool for generating compound libraries for high-throughput screening and for the synthesis of targeted drug candidates. Boronic acids themselves are increasingly recognized for their potential as therapeutic agents, with several boronic acid-containing drugs approved for clinical use.[10][11]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties and applications of this compound. Further research and experimental validation are encouraged to fully explore the potential of this versatile building block in the advancement of chemical synthesis and drug discovery.

References

- 1. This compound | 685514-61-8 [sigmaaldrich.com]

- 2. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]

- 3. rsc.org [rsc.org]

- 4. Benzofuran-7-ylboronic acid | 1432610-21-3 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 11. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to the Synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 7-position opens avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide details the synthesis of the key precursor, 7-bromo-2,3-dihydrobenzofuran, and explores three primary methodologies for the subsequent borylation: Lithiation-Borylation, Palladium-Catalyzed Borylation, and Iridium-Catalyzed C-H Borylation.

Synthesis of the Precursor: 7-Bromo-2,3-dihydrobenzofuran

A common and efficient route to this compound begins with the synthesis of the halogenated precursor, 7-bromo-2,3-dihydrobenzofuran. A reliable method for this synthesis involves the cyclization of 1,3-dibromo-2-(2-bromoethoxy)benzene via a lithium-halogen exchange reaction.

Experimental Protocol:

In a dry reaction flask, 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) is dissolved in a mixture of 115 mL of anhydrous tetrahydrofuran (THF) and 28 mL of hexane. The solution is cooled to -78 °C under a nitrogen atmosphere. A 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (13.0 mL, 32.5 mmol) is then added dropwise over 30 minutes. Following the addition, the reaction is maintained at -78 °C for an additional 30 minutes before being allowed to warm slowly to 0 °C. The reaction is then carefully quenched by pouring the mixture into 100 mL of ice water. The aqueous layer is extracted three times with 50 mL of diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 7-bromo-2,3-dihydrobenzofuran as colorless needle-like crystals.[3]

Quantitative Data:

| Product | Starting Material | Yield | Spectroscopic Data |

| 7-Bromo-2,3-dihydrobenzofuran | 1,3-Dibromo-2-(2-bromoethoxy)benzene | 78%[3] | ¹H NMR (500 MHz, DMSO-d₆): δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H).[3] |

Synthesis of this compound: Three Pathways

With the 7-bromo-2,3-dihydrobenzofuran precursor in hand, the subsequent borylation can be achieved through several modern synthetic methodologies. This guide details three prominent pathways.

Pathway 1: Lithiation-Borylation

This pathway involves a lithium-halogen exchange on the 7-bromo-2,3-dihydrobenzofuran, followed by quenching the resulting aryllithium species with a trialkyl borate.

A solution of 7-bromo-2,3-dihydrobenzofuran (1.0 g, 5.0 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C under a nitrogen atmosphere. A 1.6 M solution of n-butyllithium in hexanes (3.3 mL, 5.3 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. A solution of triisopropyl borate (1.4 mL, 6.0 mmol) in anhydrous diethyl ether (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the slow addition of 1 M hydrochloric acid (10 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound.

| Product | Starting Material | Estimated Yield |

| This compound | 7-Bromo-2,3-dihydrobenzofuran | 60-75% |

Pathway 2: Palladium-Catalyzed Borylation (Miyaura Borylation)

This robust and widely used method employs a palladium catalyst to couple the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4][5]

To a dried Schlenk tube are added 7-bromo-2,3-dihydrobenzofuran (1.0 g, 5.0 mmol), bis(pinacolato)diboron (1.4 g, 5.5 mmol), potassium acetate (1.5 g, 15.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.20 g, 0.25 mmol). The tube is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane (25 mL) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with a 2 M aqueous solution of sodium hydroxide in a 1:1 mixture of THF and methanol, followed by acidification with 1 M HCl. The crude boronic acid is then purified by recrystallization or column chromatography.

| Product | Starting Material | Estimated Yield |

| This compound pinacol ester | 7-Bromo-2,3-dihydrobenzofuran | 70-90% |

| This compound | This compound pinacol ester | >90% (hydrolysis) |

Pathway 3: Iridium-Catalyzed C-H Borylation

This method offers a more atom-economical approach by directly functionalizing a C-H bond of 2,3-dihydrobenzofuran. However, achieving regioselectivity at the C-7 position can be challenging without a directing group.[6][7] Steric hindrance generally directs the borylation to the least hindered positions. For 2,3-dihydrobenzofuran, the C-7 and C-5 positions are electronically similar, but C-7 is generally more accessible.

In a glovebox, a screw-capped vial is charged with [Ir(OMe)(cod)]₂ (0.075 mmol, 3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.15 mmol, 6 mol%), and bis(pinacolato)diboron (0.55 g, 2.1 mmol). 2,3-Dihydrobenzofuran (0.24 g, 2.0 mmol) and anhydrous cyclohexane (4 mL) are then added. The vial is sealed and heated at 80 °C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford a mixture of borylated isomers, from which the 7-borylated product can be isolated. The pinacol ester is then hydrolyzed as described in Pathway 2.

| Product | Starting Material | Estimated Yield (C-7 isomer) |

| This compound pinacol ester | 2,3-Dihydrobenzofuran | 30-50% (may require separation from other isomers) |

Workflow and Pathway Diagrams

The following diagrams illustrate the overall synthetic workflow and the individual reaction pathways described above.

Figure 1. Overall workflow for the synthesis of this compound.

Figure 2. Pathway 1: Lithiation-Borylation.

Figure 3. Pathway 2: Palladium-Catalyzed Borylation.

Figure 4. Pathway 3: Iridium-Catalyzed C-H Borylation.

Conclusion

The synthesis of this compound is a key step in the development of novel compounds with potential therapeutic applications. This guide has detailed three effective synthetic strategies, each with its own advantages and considerations. The Lithiation-Borylation pathway offers a direct route, while the Palladium-Catalyzed Miyaura Borylation is a highly reliable and high-yielding method. The Iridium-Catalyzed C-H Borylation presents a more modern, atom-economical approach, although regioselectivity may be a concern. The choice of pathway will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for potential side products. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for their discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: Properties and Applications

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its rigid dihydrobenzofuran scaffold, coupled with the reactive boronic acid functionality, makes it a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in modern drug discovery and development.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 685514-61-8 | [1] |

| Molecular Formula | C₈H₉BO₃ | [1] |

| Molecular Weight | 163.97 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly available in searched literature | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, and dimethylformamide (DMF). | General knowledge for similar boronic acids |

| pKa | Estimated to be in the range of 8-10, typical for aryl boronic acids.[2][3] | [2][3] |

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for this compound were not found in the searched literature, characteristic shifts can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

Aromatic protons (Ar-H): 3H, multiplet in the range of 6.8-7.5 ppm.

-

Methylene protons (-OCH₂-): 2H, triplet around 4.6 ppm.

-

Methylene protons (-CH₂-): 2H, triplet around 3.2 ppm.

-

Boronic acid protons (-B(OH)₂): 2H, broad singlet, chemical shift can vary.

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

Aromatic carbons (Ar-C): Signals in the range of 110-160 ppm.

-

Methylene carbon (-OCH₂-): Signal around 71 ppm.

-

Methylene carbon (-CH₂-): Signal around 29 ppm.

-

Carbon bearing the boronic acid group (C-B): Signal would be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding aryl halide, most commonly 7-bromo-2,3-dihydrobenzofuran, via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of aryl boronic acids.[4]

Materials:

-

7-Bromo-2,3-dihydrobenzofuran

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Key Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the dihydrobenzofuran core and various aryl or heteroaryl halides, providing access to a wide range of more complex molecules with potential biological activity.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.[5]

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Stability and Handling

Aryl boronic acids are generally stable solids that can be handled in air. However, they can undergo dehydration to form cyclic boroxines, especially upon heating. It is recommended to store this compound in a cool, dry place. For reactions, it is best to use an inert atmosphere to prevent potential side reactions and ensure reproducibility.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in various synthetic endeavors.

References

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, potential therapeutic applications based on the activities of related compounds, and a representative synthetic approach.

Chemical Identity and Nomenclature

This compound is a derivative of 2,3-dihydrobenzofuran, featuring a boronic acid functional group at the 7-position of the bicyclic ring system. Boronic acids are recognized for their versatile applications in organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds.

Below is a summary of the IUPAC name and known synonyms for this compound, providing clarity and consistency in its identification.

| Identifier | Name |

| IUPAC Name | (2,3-Dihydro-1-benzofuran-7-yl)boronic acid |

| Synonym | 2,3-Dihydrobenzofuran-7-boronic acid[1] |

| Synonym | Boronic acid, (2,3-dihydro-7-benzofuranyl)-[1] |

| CAS Number | 685514-61-8[2] |

Potential Therapeutic Relevance

While specific biological activities of this compound are not extensively documented in publicly available literature, the 2,3-dihydrobenzofuran scaffold is a recognized privileged structure in medicinal chemistry, present in numerous biologically active compounds.[3][4][5] Derivatives of this scaffold have shown promise as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and as antagonists of the 5-HT3 receptor.[6][7]

PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[8] Several 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors, with some showing significant potency.[7][9] The boronic acid moiety of the title compound could serve as a handle for the synthesis of novel PARP-1 inhibitors.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[6] Antagonists of this receptor, often called "setrons," are effective antiemetic agents. A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to be potent 5-HT3 receptor antagonists.[6] This suggests that the 2,3-dihydrobenzofuran-7-yl moiety is a viable scaffold for the development of new 5-HT3 receptor antagonists.

Experimental Protocols

Representative Synthesis of an Aryl Boronic Acid

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2,3-Dihydrobenzofuran (starting material)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Lithiation: Dissolve 2,3-dihydrobenzofuran in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, slowly add a solution of n-butyllithium in hexanes. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation. The position of lithiation will be directed by the ether oxygen to the 7-position.

-

Borylation: To the reaction mixture, add triisopropyl borate dropwise at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period.

-

Workup: Quench the reaction by the slow addition of 2 M aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

References

- 1. 2,3-DIHYDRO-1-BENZOFURAN-7-BORONIC ACID | 685514-61-8 [chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies relevant to (2,3-Dihydrobenzofuran-7-yl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted data, representative spectral information from analogous structures, and detailed, generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers working with this and related compounds in the fields of medicinal chemistry and materials science.

Predicted and Representative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds, including 2,3-dihydrobenzofuran and various aryl boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | d | ~7-8 |

| H-5 | 6.8 - 7.0 | t | ~7-8 |

| H-6 | 7.0 - 7.2 | d | ~7-8 |

| H-2 (CH₂) | 4.5 - 4.7 | t | ~8-9 |

| H-3 (CH₂) | 3.2 - 3.4 | t | ~8-9 |

| B(OH)₂ | 4.5 - 6.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 (C-B) | 125 - 135 |

| C-7a | 158 - 162 |

| C-3a | 120 - 125 |

| C-4 | 128 - 132 |

| C-5 | 115 - 120 |

| C-6 | 122 - 128 |

| C-2 | 70 - 75 |

| C-3 | 28 - 33 |

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (B-OH, stretch) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic, stretch) | 3000 - 3100 | Medium |

| C-H (aliphatic, stretch) | 2850 - 2960 | Medium |

| C=C (aromatic, stretch) | 1580 - 1620 | Medium |

| B-O (stretch) | 1310 - 1380 | Strong |

| C-O (ether, stretch) | 1220 - 1280 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 165.07 | Molecular ion with protonation |

| [M+Na]⁺ | 187.05 | Sodium adduct |

| [M-H]⁻ | 163.06 | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 147.06 | Loss of water from the boronic acid moiety |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of aryl boronic acids, which can be adapted for this compound.

Synthesis of Aryl Boronic Acids from Aryl Halides

This protocol describes a general method for the synthesis of aryl boronic acids via a Grignard reaction.[1]

Materials:

-

Aryl bromide (e.g., 7-bromo-2,3-dihydrobenzofuran)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Aqueous hydrochloric acid (e.g., 2 M HCl)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the aryl bromide in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the borate ester. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield the pure aryl boronic acid.

Spectroscopic Analysis Protocols

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[2]

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.[2]

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[3]

Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.[4]

Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[5]

Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 Da).[5] High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.

References

A Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold is a common feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the development of novel therapeutics.

Commercial Availability and Chemical Properties

This compound is commercially available from several chemical suppliers. This accessibility makes it a readily available building block for research and development purposes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 685514-61-8 | [1][2] |

| Molecular Formula | C₈H₉BO₃ | [1][2] |

| Molecular Weight | 163.97 g/mol | [2] |

| Physical Form | Solid | N/A |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | [3] |

| InChIKey | JDOYUFYZFXCQJP-UHFFFAOYSA-N | [1][3] |

| SMILES | B(C1=C2C(=CC=C1)CCO2)(O)O | [1][3] |

Table 2: Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: Safety information is based on data for similar boronic acid compounds and should be used as a general guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the borylation of a suitable 2,3-dihydrobenzofuran precursor. A common method involves the use of a strong base to facilitate a metal-halogen exchange, followed by quenching with a borate ester.

General Procedure for Borylation:

-

Starting Material Preparation: Begin with a halogenated 2,3-dihydrobenzofuran, such as 7-bromo-2,3-dihydrobenzofuran.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 7-bromo-2,3-dihydrobenzofuran in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong organolithium base, such as n-butyllithium or tert-butyllithium, dropwise. The reaction is typically stirred at this temperature for a period to ensure complete metal-halogen exchange.

-

Borylation: To the resulting aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[4]

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.[5]

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours, or until the reaction is complete as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the desired coupled product.[6][7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8] Boronic acids and their derivatives have also gained significant attention in drug development, with several boronic acid-containing drugs approved for clinical use.[9][10]

The incorporation of the this compound moiety into molecules can lead to compounds with potential therapeutic applications, including:

-

Anticancer Agents: The benzofuran and dihydrobenzofuran cores are found in compounds with demonstrated anticancer activity.[8][11] The ability to use this compound in cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.

-

Antiviral and Antibacterial Agents: Derivatives of benzofuran have shown promising antiviral and antibacterial properties.[8] The unique electronic and structural features of the dihydrobenzofuran ring can be exploited to design novel antimicrobial agents.

-

Enzyme Inhibitors: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue.[9] This property, combined with the dihydrobenzofuran scaffold, can be utilized to design potent and selective enzyme inhibitors for various therapeutic targets. For instance, derivatives of 2,3-dihydrobenzofuran have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal domain (BET) family of proteins, which are promising targets in oncology and inflammation.[12]

Caption: Logical flow from the starting material to drug discovery applications.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the established biological relevance of the 2,3-dihydrobenzofuran scaffold, makes it a compound of high interest for researchers in drug discovery and medicinal chemistry. The provided protocols and data serve as a foundational guide for the effective utilization of this versatile reagent in the laboratory.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]

- 3. PubChemLite - (2,3-dihydro-1-benzofuran-7-yl)boronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide to the Safety and Handling of (2,3-Dihydrobenzofuran-7-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key applications of (2,3-Dihydrobenzofuran-7-yl)boronic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, with the CAS number 685514-61-8, is a versatile reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 685514-61-8[1][2] |

| Molecular Formula | C₈H₉BO₃[3] |

| Molecular Weight | 163.97 g/mol [3][4] |

| Appearance | Solid (form not specified) |

| Purity | Typically available at ≥98% |

| Storage Temperature | 4°C[5] |

Safety and Hazard Information

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2) [6]

-

Eye Irritation (Category 2A) [6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [5]

-

Acute Toxicity, Oral (Category 4) [5]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

Prevention:

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[6]

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Information

Specific toxicological data for this compound is not available. However, studies on the parent compound, 2,3-benzofuran, indicate potential for liver and kidney damage with chronic oral exposure in animal models.[7][8] The toxicity of 2,3-benzofuran may be linked to its activation by P-450 oxygenases.[7] It is carcinogenic in rats and mice, causing tumors in the kidney, lung, forestomach, and liver.[7][8] Given these findings, it is crucial to handle this compound with appropriate safety precautions to minimize exposure.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9] This reaction is a powerful method for forming carbon-carbon bonds.[10]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Safety Precautions

Caption: Relationship between hazards and recommended safety measures.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 685514-61-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Benzofuran-7-ylboronic acid | 1432610-21-3 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 685514-61-8 | MFCD06801700 | this compound [aaronchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Dihydrobenzofuran Boronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dihydrobenzofuran boronic acids, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, with a focus on their applications in drug discovery. This document is intended to serve as a valuable resource, offering detailed experimental protocols and insights into the mechanisms of action of these promising molecules.

Introduction to Dihydrobenzofuran Boronic Acids

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its inherent structural features allow for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. The incorporation of a boronic acid moiety onto this scaffold further enhances its potential. Boronic acids are versatile functional groups known for their ability to form reversible covalent bonds with diols, a property that can be exploited for targeting glycoproteins and enzyme active sites.[3][4] They are also crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the synthesis of complex biaryl structures.[5][6]

The combination of the dihydrobenzofuran core with the unique reactivity of the boronic acid group has given rise to a class of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and metabolic disease treatments.[7][8][9] This guide will explore the synthesis, biological evaluation, and future perspectives of dihydrobenzofuran boronic acids in the field of drug development.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of (2,3-Dihydro-1-benzofuran-5-yl)boronic acid [10]

| Property | Value |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Heavy Atom Count | 12 |

| CAS Number | 227305-69-3 |

The biological activities of dihydrobenzofuran derivatives and various boronic acid-containing compounds have been reported in numerous studies. The following tables summarize some of the key quantitative data, highlighting their potential as therapeutic agents.

Table 2: Biological Activity of Dihydrobenzofuran Derivatives

| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Fluorinated benzofuran derivative 1 | HCT116 cell proliferation | IC₅₀: 19.5 µM | [11] |

| Fluorinated benzofuran derivative 2 | HCT116 cell proliferation | IC₅₀: 24.8 µM | [11] |

| Fluorinated benzofuran derivative 2 | IL-6 production in LPS-treated macrophages | IC₅₀: 1.23 µM | [11] |

| Fluorinated benzofuran derivative 3 | CCL2 production in LPS-treated macrophages | IC₅₀: 1.5 µM | [11] |

| Fluorinated benzofuran derivative 8 | NO production in LPS-treated macrophages | IC₅₀: 2.4 µM | [11] |

| Fluorinated benzofuran derivative 8 | PGE₂ production in LPS-treated macrophages | IC₅₀: 20.52 µM | [11] |

Table 3: Biological Activity of Boronic Acid-Containing Compounds

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| Peptide boronate 14 | Proteasome | 1.1 nM | [3] |

| Peptide boronate 14 | HDAC1 | 255 nM | [3] |

| Peptide boronate 14 | RPMI-8226 MM cell line | 6.66 nM | [3] |

| Peptide boronate 14 | U266 MM cell line | 4.31 nM | [3] |

| Peptide boronate 14 | KM3 MM cell line | 10.1 nM | [3] |

| Peptide boronate 14 | Bortezomib-resistant KM3/BTZ MM cell line | 8.98 nM | [3] |

| Boronic acid derivative 17 | dCTPase | EC₅₀: 0.046 µM | [3] |

| Biphenyl boronic acid 35 | Ovarian cancer cells (SKOV3) | 21 nM | [3] |

| Chalcone-boronic acid 2 | MCF-7 breast cancer cells | 1.8 µM | [12] |

| Chalcone-boronic acid 4 | T-47D breast cancer cells | 1.9 µM | [12] |

| Dipeptide boronic acid 15 | Proteasome | 4.60 nM | [12] |

| Bortezomib | Proteasome | 7.05 nM | [12] |

Key Signaling Pathways and Mechanisms of Action

Dihydrobenzofuran boronic acids can exert their biological effects through various mechanisms. Two prominent examples are the inhibition of tubulin polymerization and the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activity.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[13] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[14] Some dihydrobenzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The following diagram illustrates the general mechanism of tubulin polymerization and its inhibition.

Caption: Inhibition of tubulin polymerization by dihydrobenzofuran boronic acids.

PPARα Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation.[15][16] PPARα, in particular, is a key regulator of fatty acid oxidation.[5] Agonists of PPARα can be effective in treating dyslipidemia. Certain 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as potent and selective PPARα agonists.[8] The signaling pathway of PPARα activation is depicted below.

Caption: Activation of the PPARα signaling pathway by dihydrobenzofuran boronic acid agonists.

Experimental Protocols

This section provides detailed methodologies for the synthesis of dihydrobenzofuran boronic acids and their subsequent application in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established literature procedures.[1][9][17]

Synthesis of (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid

This protocol describes a general method for the synthesis of a benzofuran boronic acid derivative, which can be subsequently reduced to the corresponding dihydrobenzofuran.[1]

Materials:

-

Ethyl benzofuran-3-carboxylate

-

Trimethyl borate

-

Dry Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Dissolve ethyl benzofuran-3-carboxylate (1.0 equiv.) and trimethyl borate (2.2 equiv.) in dry THF in a flask under a nitrogen atmosphere.

-

Cool the mixture to -78 °C in a dry ice-acetone bath.

-

Slowly add LDA (2.2 equiv.) to the cooled solution.

-